

Tertomotide: A Technical Guide to its Peptide Sequence and Antigenicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertomotide, also known by its development code GV1001, is a synthetic peptide vaccine investigated primarily for its potential in cancer immunotherapy.[1][2] It is derived from a key enzyme in cellular immortality and cancer progression, human telomerase reverse transcriptase (hTERT).[1][2][3] This document provides a detailed overview of **Tertomotide**'s peptide sequence, its mechanism of action as an immunostimulant, and the quantitative evidence of its antigenicity from clinical studies.

Tertomotide Peptide Sequence

Tertomotide is a 16-amino acid synthetic peptide corresponding to the sequence 611-626 of the catalytic subunit of hTERT.[2][3][4]

Sequence: EARPALLTSRLRFIPK[4][5] Molecular Formula: C85H146N26O21[5] Molecular Weight: 1868.23 g/mol [4][5]

Mechanism of Action and Antigenicity

Tertomotide is designed to function as a cancer vaccine by stimulating the patient's own immune system to target and eliminate cancer cells.[1][4] The vast majority of cancer cells

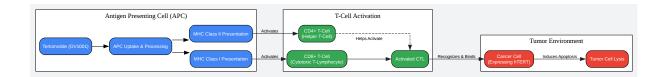


exhibit overexpression of telomerase, making hTERT a compelling tumor-associated antigen. [1][6]

The proposed mechanism of action for **Tertomotide** is as follows:

- Administration and Antigen Presentation: When administered, the **Tertomotide** peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells.
- MHC Binding: The peptide is processed by APCs and presented on both Major
 Histocompatibility Complex (MHC) Class I and Class II molecules. Tertomotide is designed
 to bind to multiple HLA class II molecules, making it applicable to a broad patient population.
 [2]
- T-Cell Activation: The presentation of the peptide on MHC molecules leads to the activation of both CD4+ (helper) and CD8+ (cytotoxic) T-lymphocytes.[1]
- Tumor Cell Recognition and Lysis: The activated CD8+ cytotoxic T-lymphocytes (CTLs) can then recognize and kill tumor cells that are presenting the endogenous hTERT peptide on their surface.[1][4] CD4+ T-cells play a crucial role in orchestrating and sustaining this anti-tumor immune response.[1]

The following diagram illustrates the proposed immunological pathway activated by **Tertomotide**.



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Proposed Mechanism of Action for **Tertomotide**.



Quantitative Antigenicity Data

Clinical trials have evaluated the immunogenicity of **Tertomotide** by measuring T-cell responses in vaccinated patients. The results demonstrate its ability to elicit an antigen-specific immune response, although the rates vary across different studies and cancer types.

Study Population	Number of Patients Evaluated	Immune Response Rate	Key Findings
Stage IV Melanoma	23	78% (18/23)	Patients who developed long-term T-cell memory had better survival outcomes. The immune response showed high IFNy/IL- 10 ratios and polyfunctional cytokine profiles.[7]
Various Cancers	25	28% (7/25)	Observed antigen- specific T-cell proliferation.[3]
Lung or Pancreatic Cancer	Not specified	~60%	Immune response rate from previous GV1001 trials without concomitant chemotherapy.[7]
Advanced Solid Tumors	29	Not specified as a rate, but demonstrated expansion	Post-vaccination expansion of CD4+ and CD8+ T cells with effector phenotypes was observed.[8]

Experimental Protocols

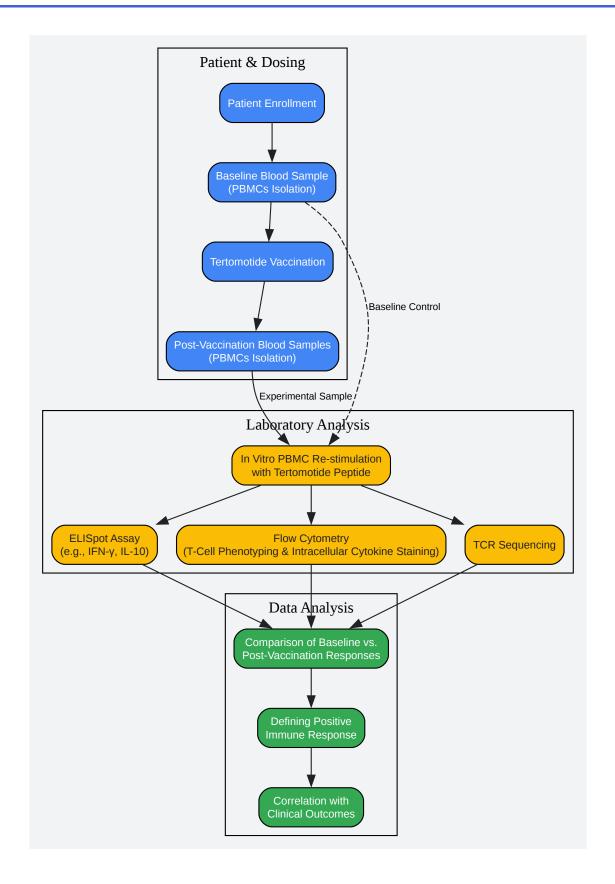


Detailed, step-by-step protocols for the immunological assays used in **Tertomotide** clinical trials are often proprietary or not fully detailed in publications. However, based on the methodologies described in the literature, a generalized workflow for assessing T-cell response can be outlined.

Generalized Workflow for T-Cell Response Assessment

The following diagram represents a typical workflow for evaluating the immunogenicity of a peptide vaccine like **Tertomotide** in a clinical trial setting.





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Generalized workflow for assessing T-cell response to **Tertomotide**.



Methodological Descriptions

- 1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:
- Blood samples are collected from patients at baseline (before vaccination) and at multiple time points after vaccination.
- PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cells are then washed and can be used fresh or cryopreserved for later batch analysis.
- 2. In Vitro T-Cell Stimulation:
- Isolated PBMCs are cultured in a suitable medium.
- The cells are re-stimulated in vitro with the **Tertomotide** peptide to induce antigen-specific T-cell activation and cytokine production. Control conditions typically include an irrelevant peptide and a positive control (e.g., a mitogen like phytohemagglutinin).
- 3. ELISpot (Enzyme-Linked Immunospot) Assay:
- This assay is commonly used to quantify the frequency of cytokine-secreting T-cells.
- PBMCs are plated in wells pre-coated with an antibody specific for a cytokine of interest (e.g., IFN-γ).
- Following stimulation with **Tertomotide**, if T-cells are activated, they will secrete the cytokine, which is captured by the antibody on the plate.
- A secondary, enzyme-linked antibody is added, followed by a substrate that creates a colored spot for each cytokine-secreting cell.
- The number of spots is counted, providing a quantitative measure of the antigen-specific Tcell response.
- 4. Flow Cytometry for Phenotyping and Intracellular Cytokine Staining (ICS):



- This technique provides more detailed information about the responding T-cell populations.
- Following stimulation, PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
- To measure cytokine production, a protein transport inhibitor (e.g., Brefeldin A) is added during stimulation to trap cytokines within the cells.
- The cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IFN-y, TNF-α, IL-2).
- Multi-color flow cytometry analysis can then identify the phenotype of the responding cells (e.g., CD8+ T-cells) and their polyfunctionality (ability to produce multiple cytokines simultaneously).[7]

Conclusion

Tertomotide is a 16-amino acid peptide derived from hTERT that has demonstrated antigenicity in clinical trials, capable of inducing both CD4+ and CD8+ T-cell responses against telomerase-expressing tumor cells. While the clinical efficacy of **Tertomotide** has shown mixed results across various trials, the immunological data supports its mechanism of action as a cancer vaccine.[3] Further research, potentially in combination with other immunotherapies like checkpoint inhibitors, may be necessary to fully realize its therapeutic potential.[8]

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